molecular formula C11H17NO2 B13974841 6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid

6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13974841
M. Wt: 195.26 g/mol
InChI Key: HCYQOGZGRSFMSO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-6-azaspiro[34]octane-2-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid typically involves the annulation of cyclopropane and azaspirooctane rings. One common method includes the reaction of cyclopropylamine with a suitable cyclization agent under controlled conditions to form the spirocyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6-Azaspiro[3.4]octane-2-carboxylic acid
  • 2-Oxa-6-azaspiro[3.4]octane
  • 6-Boc-2-oxa-6-azaspiro[3.4]octane

Uniqueness

6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable for specific applications where the cyclopropyl group enhances the compound’s stability or activity.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

6-cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C11H17NO2/c13-10(14)8-5-11(6-8)3-4-12(7-11)9-1-2-9/h8-9H,1-7H2,(H,13,14)

InChI Key

HCYQOGZGRSFMSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CC(C3)C(=O)O

Origin of Product

United States

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